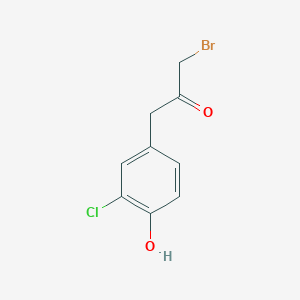

1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8BrClO2 |

|---|---|

Molecular Weight |

263.51 g/mol |

IUPAC Name |

1-bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H8BrClO2/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5H2 |

InChI Key |

KGPXGGOUABGJIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CBr)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Reactivity profile of alpha-bromo ketones containing chlorophenol groups

An In-depth Technical Guide: The Reactivity Profile of α-Bromo Ketones Containing Chlorophenol Groups: A Guide for Synthetic and Medicinal Chemists

Abstract

α-Bromo ketones are highly versatile synthetic intermediates, prized for the electrophilicity of their α-carbon, which is activated by both the adjacent carbonyl group and the bromine atom.[1] When this reactive moiety is integrated into a molecular scaffold containing a chlorophenol group—a structure known for its own electronic and bioactive properties—a unique and complex reactivity profile emerges.[2] This guide provides an in-depth exploration of the synthesis, reaction mechanisms, and strategic applications of these bifunctional molecules. We will delve into the delicate interplay between intramolecular and intermolecular pathways, the influence of the chlorophenol moiety on classical α-bromo ketone reactions, and provide field-proven protocols for researchers in organic synthesis and drug development.

Strategic Synthesis: Forging the Core Structure

The construction of α-bromo ketones bearing a chlorophenol group can be approached from two primary directions, with the choice depending on substrate availability, desired regioselectivity, and the tolerance of other functional groups.

Route A: Direct α-Bromination of Chlorophenoxy Ketones

The most direct method involves the bromination of a pre-existing ketone that already contains the chlorophenol ether linkage. Acid-catalyzed bromination is generally the method of choice to ensure controlled, regioselective monobromination and to avoid undesirable side reactions like aromatic bromination of the electron-rich phenol ring.[3][4]

Causality Behind the Choice of Acidic Conditions: The reaction proceeds through an enol intermediate, and acid catalysis accelerates the keto-enol tautomerism, which is the rate-determining step.[5][6] This allows the reaction to proceed under milder conditions. Unlike base-mediated halogenation, which can lead to multiple brominations and favor the less substituted α-carbon, the acid-catalyzed pathway typically yields the thermodynamically more stable, more substituted enol, leading to selective bromination at that position.[7][8] Furthermore, keeping the phenolic hydroxyl protonated prevents it from activating the aromatic ring toward electrophilic attack by bromine.

Caption: Acid-catalyzed α-bromination workflow.

Route B: Nucleophilic Substitution with a Chlorophenol

An alternative strategy involves the reaction of a chlorophenate anion with a suitable α,α'-dihalo ketone or a related substrate. This is essentially a Williamson ether synthesis.

The Core Reactivity Profile: A Tale of Competing Pathways

The presence of both a highly electrophilic α-carbon and a nucleophilic phenolic oxygen within the same molecule sets the stage for a fascinating competition between intermolecular and intramolecular reactions. The reaction outcome is exquisitely sensitive to the choice of base, nucleophile, and solvent.

Pathway I: Intermolecular Nucleophilic Substitution (Sₙ2)

When treated with mild, non-basic nucleophiles, these compounds behave as classic α-bromo ketones, undergoing Sₙ2 substitution.[9] The electron-withdrawing nature of the carbonyl and the chlorophenyl ring enhances the electrophilicity of the α-carbon, often leading to accelerated reaction rates compared to simple alkyl bromides.[10][11]

-

Common Nucleophiles: Azide (N₃⁻), thiols (R-S⁻), and less basic amines.

-

Causality: Strong bases are avoided in this context as they preferentially trigger the competing pathways described below (Elimination, Favorskii, or Intramolecular Cyclization).[9] The Sₙ1 pathway is strongly disfavored due to the electronic destabilization of a carbocation adjacent to the electron-withdrawing carbonyl group.[9][11]

Pathway II: Intramolecular Cyclization (O-Alkylation)

This is arguably the most significant and unique reaction pathway for this class of compounds. In the presence of a non-nucleophilic base, the phenolic proton is abstracted to form a phenoxide ion. This powerful internal nucleophile can then readily attack the adjacent electrophilic α-carbon, leading to the formation of a five- or six-membered heterocyclic ring, typically a benzofuran or a related system.

Causality: This intramolecular Sₙ2 reaction is kinetically favored due to the proximity of the reacting centers (proximity effect), leading to a low entropic barrier. For this pathway to dominate, a base strong enough to deprotonate the phenol but not strong enough to deprotonate the α-carbon is ideal. Bases like K₂CO₃ in a polar aprotic solvent like acetone or DMF are perfect for this transformation.

Caption: Condition-dependent competing reaction pathways.

Quantitative Reactivity Overview

The following table summarizes the expected outcomes based on generalized reaction conditions. Yields are illustrative and highly substrate-dependent.

| Reagent System | Base/Nucleophile Character | Primary Pathway | Typical Major Product Type | Est. Yield (%) |

| K₂CO₃ in Acetone, reflux | Mild, Non-nucleophilic Base | Intramolecular Cyclization | Benzofuran derivative | 80-95 |

| NaN₃ in DMF, 25 °C | Good Nucleophile, Weak Base | Intermolecular Sₙ2 | α-Azido ketone | 75-90 |

| NaOMe in MeOH, reflux | Strong, Nucleophilic Base | Favorskii Rearrangement | Rearranged Methyl Ester | 60-85 |

| Pyridine, reflux | Strong, Hindered Base | E2 Elimination | α,β-Unsaturated Ketone | 70-90 |

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, including justifications for key steps.

Protocol 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenoxy)ethan-1-one

This protocol details the direct α-bromination of a chlorophenoxy ketone.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4-dichlorophenoxyacetophenone (5.0 g, 17.8 mmol) and glacial acetic acid (30 mL). Stir until all solids dissolve.

-

Bromination: Prepare a solution of bromine (0.96 mL, 18.7 mmol, 1.05 equiv.) in glacial acetic acid (10 mL). Add this solution dropwise to the stirred ketone solution over 20 minutes at room temperature. Causality: Slow addition of bromine prevents a buildup of the reagent and minimizes the formation of dibrominated byproducts.

-

Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the red-brown color of bromine has faded to a persistent light yellow.

-

Workup: Carefully pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a pale solid. Causality: The product is insoluble in water, allowing for easy isolation by precipitation while the acetic acid and HBr byproduct are washed away.

-

Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Recrystallize the crude solid from ethanol to afford the pure α-bromo ketone. Dry under vacuum. Typical yield: 85-92%.

Protocol 2: Base-Mediated Intramolecular Cyclization

This protocol demonstrates the conversion of the α-bromo ketone into a benzofuran derivative.

-

Setup: To a 50 mL round-bottom flask, add the 2-bromo-1-(2,4-dichlorophenoxy)ethan-1-one from Protocol 1 (2.0 g, 5.5 mmol), anhydrous potassium carbonate (1.53 g, 11.1 mmol, 2.0 equiv.), and acetone (25 mL). Causality: K₂CO₃ is a mild, non-nucleophilic base sufficient to deprotonate the phenol for cyclization without causing elimination. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the solid with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is the cyclized product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash chromatography on silica gel to yield the pure benzofuran derivative. Typical yield: 90-96%.

Applications in Medicinal Chemistry and Drug Development

The unique scaffolds accessible through the chemistry of α-bromo ketones with chlorophenol groups are of significant interest to drug development professionals.

-

Covalent Inhibitors: The α-bromo ketone moiety is a well-known "warhead" for targeted covalent inhibitors, capable of forming stable bonds with nucleophilic residues like cysteine or histidine in enzyme active sites.

-

Heterocyclic Scaffolds: The intramolecular cyclization pathway provides rapid access to substituted benzofurans, which are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

-

Building Blocks for Complex Synthesis: These compounds are key precursors for a variety of other heterocycles, including thiazoles and benzodioxanes, which are important pharmacophores. [12][13]The chlorophenol group itself is a common feature in many antimicrobial and antiseptic agents. [2][14]

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chlorophenol | Toxicity, Pollutant, Biodegradation | Britannica [britannica.com]

- 3. One Part of Chemistry: Reactions of Aldehydes, Ketones And Phenols [1chemistry.blogspot.com]

- 4. mlsu.ac.in [mlsu.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. jove.com [jove.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one

Introduction

1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one is a key synthetic intermediate in pharmaceutical and materials science research. As an α-bromoketone, it possesses two reactive centers: the electrophilic carbonyl carbon and the carbon bearing the bromine, which is susceptible to nucleophilic substitution. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

The primary challenge in the synthesis of this target molecule lies in the selective bromination at the α-position of the ketone without inducing unwanted side reactions, such as bromination of the activated aromatic ring. The presence of a hydroxyl group on the phenyl ring increases its electron density, making it susceptible to electrophilic aromatic substitution. This guide provides a detailed analysis of suitable brominating reagents and comprehensive protocols for the regioselective synthesis of this compound.

Mechanism of α-Bromination of Ketones

The α-bromination of ketones under acidic conditions is a well-established reaction that proceeds through an enol intermediate.[1][2][3] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. Subsequent deprotonation of an α-carbon leads to the formation of a nucleophilic enol. This enol then attacks an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-bromo ketone and regenerate the acid catalyst.[1][3][4] The rate-determining step is typically the formation of the enol.[4]

Figure 1: General mechanism of acid-catalyzed α-bromination of a ketone.

Selection of Brominating Reagents

The choice of brominating reagent is critical to ensure high yield and selectivity. For the synthesis of this compound, several reagents can be considered. The key is to select a reagent and conditions that favor α-bromination of the ketone over electrophilic substitution on the electron-rich phenyl ring.

| Reagent/System | Advantages | Disadvantages | Selectivity Considerations |

| Cupric Bromide (CuBr₂) | High selectivity for α-bromination.[5] Simple product isolation.[6] | Stoichiometric amounts of copper salts are required, leading to waste. | Generally provides good selectivity for α-bromination over aromatic bromination.[5] |

| N-Bromosuccinimide (NBS) | Milder and easier to handle than Br₂.[7] Can be used under neutral or acidic conditions.[7][8] | Can lead to radical-based side reactions (e.g., benzylic bromination) if not controlled.[9] | Selectivity can be tuned by catalysts and reaction conditions. Acidic alumina can promote α-bromination.[8] |

| H₂O₂ / HBr | "Green" and cost-effective reagents.[10][11][12] Water is the primary byproduct.[10] High selectivity for monobromination.[11] | Can be slower than other methods. Requires careful control of reagent addition. | Excellent for α-bromination of ketones, with the potential for tandem oxidation-bromination of alcohols.[11] |

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Researchers should adapt these protocols based on their specific laboratory conditions and analytical capabilities.

Protocol 1: α-Bromination using Copper(II) Bromide (CuBr₂)

This method is often preferred for its high selectivity in the α-bromination of ketones.[5] The reaction is typically carried out in a refluxing solvent mixture.

Materials:

-

3-(3-chloro-4-hydroxyphenyl)propan-2-one

-

Copper(II) Bromide (CuBr₂)

-

Ethyl Acetate

-

Chloroform

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-(3-chloro-4-hydroxyphenyl)propan-2-one in a 1:1 mixture of chloroform and ethyl acetate.

-

Reagent Addition: Add 2.2 equivalents of solid Copper(II) Bromide to the solution. The mixture will likely be a heterogeneous slurry.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is often accompanied by a color change as Cu(II) is reduced to Cu(I).

-

Work-up:

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the solid copper(I) bromide. Wash the solid with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any residual acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

NBS is a convenient and milder source of electrophilic bromine.[7] The use of a catalyst can enhance the selectivity for α-bromination.

Materials:

-

3-(3-chloro-4-hydroxyphenyl)propan-2-one

-

N-Bromosuccinimide (NBS)

-

Methanol or Diethyl Ether

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stir plate and stir bar

Procedure:

-

Reaction Setup: Dissolve 1 equivalent of 3-(3-chloro-4-hydroxyphenyl)propan-2-one in diethyl ether (if using NH₄OAc catalyst) or methanol (if using acidic alumina).[7][8]

-

Catalyst and Reagent Addition: Add 0.1 equivalents of ammonium acetate or a catalytic amount of acidic alumina. Then, add 1.05 equivalents of NBS in portions.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 0.5 to 2 hours.[7]

-

Work-up:

-

Filter the reaction mixture to remove succinimide and the catalyst.

-

Wash the filtrate with water to remove any remaining water-soluble components.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: After filtering off the drying agent, remove the solvent by rotary evaporation. The resulting crude product can be purified by column chromatography or recrystallization.

Protocol 3: "Green" α-Bromination using Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr)

This method utilizes inexpensive and environmentally benign reagents to generate bromine in situ.[11][12]

Materials:

-

3-(3-chloro-4-hydroxyphenyl)propan-2-one

-

Hydrobromic Acid (HBr, 48% aqueous solution)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Water

-

Hexane or other suitable organic solvent for extraction

-

Round-bottom flask shielded from light (e.g., covered in aluminum foil)

-

Stir plate and stir bar

Procedure:

-

Reaction Setup: In a flask shielded from light, suspend 1 equivalent of 3-(3-chloro-4-hydroxyphenyl)propan-2-one in a small amount of water.[13]

-

Reagent Addition:

-

Reaction: The reaction can be conducted at room temperature or gently heated (e.g., to 70°C) to increase the rate.[10][11] Monitor the reaction by TLC.

-

Work-up:

-

Upon completion, cautiously add water to the reaction mixture, followed by an organic solvent like hexane or ethyl acetate for extraction.[10]

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Workflow and Data Management

A systematic approach is crucial for successful synthesis and reproducibility. The following diagram outlines a general workflow.

Figure 2: General experimental workflow for the synthesis of α-bromo ketones.

Conclusion

The synthesis of this compound can be effectively achieved through the α-bromination of its ketone precursor. The choice of brominating reagent—CuBr₂, NBS, or H₂O₂/HBr—should be guided by considerations of selectivity, reaction conditions, and environmental impact. Each of the provided protocols offers a viable pathway to the target molecule. Careful execution of the experimental procedure and diligent monitoring of the reaction are paramount to obtaining a high yield of the desired product while minimizing the formation of impurities.

References

-

An efficient solvent-free selective bromination of ketones by H2O2-HBr. Available at: [Link]

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. Available at: [Link]

-

Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing). Available at: [Link]

-

22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Copper(II) bromide - Wikipedia. Available at: [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

-

Unsaturated ketones via copper(II) bromide mediated oxidation - Baxendale Group. Available at: [Link]

-

mechanism of alpha-halogenation of ketones - YouTube. Available at: [Link]

-

Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide - PMC. Available at: [Link]

-

“Green” bromination of ketones with H2O2-HBr “on water” - The Royal Society of Chemistry. Available at: [Link]

-

A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - RSC Publishing. Available at: [Link]

-

The Chemistry of H2O2 and HBr: A Dynamic Duo in Organic Synthesis - Oreate AI Blog. Available at: [Link]

-

Bromination of various ketones in aqueous H 2 O 2 -HBr system - ResearchGate. Available at: [Link]

- KR100591908B1 - Selective Bromination Method of Asymmetric Ketones - Google Patents.

- CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents.

-

Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]

-

Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method | Request PDF - ResearchGate. Available at: [Link]

-

Synthetic Access to Aromatic α-Haloketones - PMC - NIH. Available at: [Link]

-

A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC. Available at: [Link]

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Available at: [Link]

-

Electrochemical α-bromination of ketones. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Bromoacetone from Copper (II) Bromide - Sciencemadness.org. Available at: [Link]

-

Bromination of Ketones with Cupric Bromide | PDF | Chemical Reactions - Scribd. Available at: [Link]

- KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or ... - Google Patents.

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - MDPI. Available at: [Link]

-

2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one - PMC. Available at: [Link]

-

Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light | Journal of the American Chemical Society. Available at: [Link]

-

1-(3-Bromo-4-hydroxyphenyl)propan-2-one - PubChem. Available at: [Link]

- US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents.

-

New Synthesis of 3-Bromoflavones (V) via Bromination of 1-(2-Hydroxyphenyl)-3-arylpropane-1,3-dione (IV) by CuBr2, and Conversion into 3-Aminoflavones. - ResearchGate. Available at: [Link]

- WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents.

-

Preparation of 1-bromo-3-chloropropane - PrepChem.com. Available at: [Link]

-

1-(3-Bromo-4-hydroxyphenyl)propan-1-one - PubChem. Available at: [Link]

-

3-Chloro-1-(4-hydroxyphenyl)propan-1-one | C9H9ClO2 | CID 240358 - PubChem. Available at: [Link]

- CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. journals.iau.ir [journals.iau.ir]

- 11. Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. The Chemistry of H2O2 and HBr: A Dynamic Duo in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 13. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one

Welcome to the dedicated technical support guide for the purification of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common and complex challenges encountered during the purification of this phenolic α-bromoketone.

Introduction: Understanding the Molecule and Its Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive α-bromoketone and a phenolic hydroxyl group, presents a unique set of purification challenges. The primary issues stem from the compound's potential instability, the presence of closely related impurities from its synthesis, and the often-problematic chromatographic behavior of phenolic compounds.[1]

This guide provides a systematic approach to overcoming these obstacles, ensuring the isolation of high-purity material essential for subsequent synthetic steps and biological assays.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Product Degradation During Purification

Symptoms:

-

Appearance of new, colored impurities (often pink or brown) in fractions during column chromatography.

-

Low overall recovery of the desired product.

-

Smearing or tailing on Thin Layer Chromatography (TLC) plates.

Root Cause Analysis: The phenolic hydroxyl group is susceptible to oxidation, which can be exacerbated by prolonged exposure to air, light, or certain chromatographic media. The α-bromoketone moiety can also be labile, particularly in the presence of nucleophiles or bases.

Solutions:

-

Workup under Inert Atmosphere: To minimize oxidation, perform extractions and solvent removal under a nitrogen or argon atmosphere.[2]

-

Use of Antioxidants: Consider adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) to your solvents, particularly during concentration steps.

-

Choice of Stationary Phase: Standard silica gel can be slightly acidic and may promote degradation. Consider using deactivated (neutral) silica or alumina for column chromatography.[1]

-

Rapid Purification: Minimize the time the compound spends in solution and on the chromatography column.

Issue 2: Co-elution of Starting Material and Product in Column Chromatography

Symptoms:

-

Incomplete separation of the product from the starting ketone (3-chloro-4-hydroxyphenyl)propan-2-one on TLC and during column chromatography.

-

Fractions containing a mixture of the product and starting material.

Root Cause Analysis: The starting material and the α-bromo product can have very similar polarities, making separation by normal-phase chromatography challenging.[3]

Solutions:

-

Solvent System Optimization:

-

Hexane/Ethyl Acetate: This is a common starting point. A shallow gradient or isocratic elution with a low percentage of ethyl acetate may be necessary.

-

Dichloromethane/Methanol: For more polar compounds, a gradient of 0-5% methanol in dichloromethane can provide good separation.[1]

-

Toluene-based Systems: Incorporating toluene into the mobile phase (e.g., 10% EtOAc in toluene) can improve the separation of aromatic compounds.[1]

-

-

High-Performance Flash Chromatography: Automated flash chromatography systems with high-resolution columns can provide better separation than traditional gravity columns.

-

Recrystallization: If chromatography fails to provide complete separation, recrystallization of the mixed fractions may be an effective alternative.

Issue 3: Presence of Dibrominated Impurity

Symptoms:

-

A less polar spot on the TLC plate compared to the desired product.

-

Mass spectrometry data indicating the presence of a compound with a molecular weight corresponding to the addition of two bromine atoms.

Root Cause Analysis: Over-bromination during the synthesis is a common side reaction, leading to the formation of a dibrominated species.[3] This can occur if more than one equivalent of the brominating agent is used or if reaction times are too long.[4][5]

Solutions:

-

Careful Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS or Br2) during the synthesis.

-

Chromatographic Separation: The dibrominated product is typically less polar than the monobrominated product and can usually be separated by column chromatography. A less polar solvent system will elute the dibrominated compound first.

-

Recrystallization: It may be possible to selectively crystallize the desired monobrominated product from a suitable solvent system, leaving the more soluble dibrominated impurity in the mother liquor.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: A combination of techniques is often most effective. Start with an appropriate aqueous workup to remove water-soluble byproducts. Follow this with flash column chromatography on silica gel to separate the bulk of the impurities.[6][7] For final polishing to achieve high purity, recrystallization is often the best method.

Q2: How can I effectively monitor the purification process?

A2: Thin Layer Chromatography (TLC) is the primary tool for monitoring your purification. Use a solvent system that gives good separation between your product and the major impurities. Staining with a potassium permanganate solution can help visualize compounds that are not UV-active. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: My compound is an oil, but the literature says it should be a solid. What should I do?

A3: The presence of impurities can often prevent a compound from crystallizing, resulting in an oil.[3] First, ensure your compound is sufficiently pure by TLC or another analytical technique. If it is pure, try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization. If impurities are present, further purification by column chromatography is necessary.

Q4: Can I use reverse-phase chromatography for this purification?

A4: Yes, reverse-phase chromatography is a viable option, especially if you are having trouble with degradation on silica gel. A C18 stationary phase with a water/acetonitrile or water/methanol gradient would be a good starting point.

Q5: What are the key safety considerations when handling and purifying this compound?

A5: this compound is an α-bromoketone, which are known to be lachrymators and skin irritants.[3][8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

TLC plates, chamber, and UV lamp

-

Glass column, flasks, and other standard glassware

Procedure:

-

Determine the Eluent System:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane).

-

The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from impurities.

-

-

Pack the Column:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Carefully pour the slurry into the column and allow it to pack evenly.

-

Add a layer of sand to the top of the silica bed to prevent disturbance.

-

-

Load the Sample:

-

Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

-

-

Elute and Collect Fractions:

-

Begin eluting with the least polar solvent system determined in step 1.

-

Gradually increase the polarity of the eluent (gradient elution) or maintain a constant solvent composition (isocratic elution).

-

Collect fractions in test tubes or flasks.

-

-

Analyze Fractions:

-

Spot every few fractions onto a TLC plate to monitor the elution of your product.

-

Combine the pure fractions containing your product.

-

-

Isolate the Product:

-

Remove the solvent from the combined pure fractions using a rotary evaporator.

-

Place the resulting solid or oil under high vacuum to remove any residual solvent.

-

Protocol 2: Recrystallization

This protocol describes the purification of this compound by recrystallization.[9]

Materials:

-

Partially purified this compound

-

A suitable solvent or solvent pair (e.g., ethanol/water, acetone/hexane)

-

Erlenmeyer flasks, hot plate, ice bath

-

Büchner funnel and filter paper

Procedure:

-

Choose a Solvent System:

-

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

-

Test small amounts of your compound in various solvents to find a suitable one.

-

-

Dissolve the Compound:

-

Place the impure compound in an Erlenmeyer flask.

-

Add a minimal amount of the hot solvent and heat the mixture with swirling until the solid completely dissolves.[9]

-

-

Cool and Crystallize:

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

-

-

Isolate the Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

-

Dry the Product:

-

Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish and place them in a vacuum desiccator to remove all traces of solvent.

-

Part 4: Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

Caption: General purification workflow for this compound.

Caption: Troubleshooting decision tree for purification challenges.

References

- Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. (2025).

- Bromination of ketones under acidic vs basic conditions - ECHEMI. (n.d.).

- An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones - Benchchem. (2025).

- Chemical determination of phenolic compounds - PROMETHEUS – Protocols. (n.d.).

- Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. (2023).

- Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.).

- Recrystallization - YouTube. (2020).

- Purification of Organic Compounds by Flash Column Chromatography. (2025).

- 1-Bromo-3-(4-chlorophenyl)propan-2-one | C9H8BrClO - PubChem. (n.d.).

Sources

- 1. reddit.com [reddit.com]

- 2. prometheusprotocols.net [prometheusprotocols.net]

- 3. reddit.com [reddit.com]

- 4. echemi.com [echemi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 1-Bromo-3-(4-chlorophenyl)propan-2-one | C9H8BrClO | CID 14748855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Technical Support Center: Synthesis of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one

Introduction:

Welcome to the technical support guide for the synthesis of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one. This α-bromoketone is a critical intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a reactive α-carbon-bromine bond, makes it a versatile building block. However, its synthesis is often plagued by challenges related to selectivity and product stability, leading to the formation of undesirable side products.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you diagnose and resolve common issues encountered during the synthesis. We will delve into the mechanistic underpinnings of side product formation and provide field-proven protocols to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Common Issues & Resolutions

Q1: My reaction yield is consistently low, with a significant amount of the starting material, 3-(3-chloro-4-hydroxyphenyl)propan-2-one, remaining. What are the likely causes and how can I improve conversion?

A1: Low conversion is a frequent issue that typically points to suboptimal reaction kinetics or reagent deactivation. The root cause often lies in one of three areas: enol formation, the activity of the brominating agent, or the reaction temperature.

Core Causality: The α-bromination of a ketone proceeds through an enol or enolate intermediate, which acts as the nucleophile that attacks the bromine source.[1] If the formation of this enol is slow or incomplete, the reaction will stall.

Potential Causes & Step-by-Step Solutions:

-

Insufficient Enol Formation:

-

Explanation: Under acidic conditions (e.g., using acetic acid as a solvent or HBr as a catalyst), the carbonyl oxygen is protonated, which accelerates the tautomerization to the enol form.[1] If the acid catalyst is too weak, absent, or consumed by impurities, enolization becomes the rate-limiting step.

-

Solution:

-

Verify Acid Catalyst: Ensure an appropriate acid catalyst, such as a few drops of concentrated HBr or using glacial acetic acid as the solvent, is present.[2]

-

Anhydrous Conditions: Water can interfere with some catalysts and reagents. Ensure your glassware is oven-dried and solvents are anhydrous, unless using a specific aqueous system.

-

-

-

Inactive Brominating Agent:

-

Explanation: Molecular bromine (Br₂) can degrade over time, especially if exposed to light. N-Bromosuccinimide (NBS), another common reagent, can also lose its activity if it is old or has been stored improperly.[3]

-

Solution:

-

Use Fresh Reagents: Always use a fresh bottle of bromine or a recently purchased, properly stored container of NBS.

-

Reagent Check: If you suspect your bromine solution has degraded, it can be purified by washing with concentrated sulfuric acid followed by distillation, though purchasing a new bottle is often more practical.[4]

-

-

-

Inadequate Temperature:

-

Explanation: While some brominations proceed at room temperature, many require thermal energy to overcome the activation barrier. Excessively high temperatures, however, can promote side reactions and decomposition.[3]

-

Solution:

-

Controlled Heating: Gently heat the reaction mixture to 40-50 °C and monitor the progress by Thin Layer Chromatography (TLC). A common mistake is not providing enough initial energy to start the reaction.

-

Monitor Progress: Use TLC to track the consumption of the starting material. If the reaction has stalled, a small, incremental increase in temperature may be necessary.

-

-

Q2: I'm observing a significant amount of a di-brominated side product in my crude NMR. How can I improve selectivity for the mono-brominated product?

A2: The formation of 1,1-dibromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one is a classic example of over-bromination. This occurs because the introduction of the first electron-withdrawing bromine atom can, under certain conditions, increase the acidity of the remaining α-proton, facilitating a second bromination.

Core Causality: The key to preventing di-bromination is precise control over the stoichiometry and delivery of the brominating agent.

Potential Causes & Step-by-Step Solutions:

-

Excess Brominating Agent:

-

Explanation: Using more than one equivalent of the brominating agent will inevitably lead to di-bromination once the starting material is consumed.

-

Solution:

-

Precise Stoichiometry: Carefully measure and use exactly 1.0 equivalent of your brominating agent (e.g., Br₂ or NBS) relative to the starting ketone. A slight sub-stoichiometric amount (e.g., 0.98 eq) can sometimes be beneficial to ensure no excess remains.

-

-

-

Poor Localized Concentration:

-

Explanation: Adding the entire amount of bromine to the reaction at once creates localized areas of high concentration, where a molecule of the newly formed mono-bromo product can be immediately brominated again before all of the starting material has reacted.

-

Solution:

-

Slow, Controlled Addition: Dissolve the brominating agent in a suitable solvent (e.g., the reaction solvent) and add it dropwise to the stirred solution of the ketone over an extended period (e.g., 30-60 minutes). This maintains a low, steady concentration of the brominating agent.

-

Maintain Low Temperature: Perform the addition at a lower temperature (e.g., 0-5 °C) to slow the reaction rate, giving the mixture time to become homogeneous and preventing localized over-reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

-

-

Q3: My final product is contaminated with an impurity that appears to be brominated on the aromatic ring. How can I prevent this electrophilic aromatic substitution?

A3: This is a critical challenge for this specific substrate. The phenolic hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack by bromine. The hydroxyl group is an ortho, para-director. Since the para position is occupied, bromination will occur at the ortho positions, leading to 1-Bromo-3-(5-bromo-3-chloro-4-hydroxyphenyl)propan-2-one.

Core Causality: The electron-rich nature of the phenol ring competes with the enol for the electrophilic bromine.[5] The choice of brominating agent and reaction conditions is paramount to controlling this chemoselectivity.

Potential Causes & Step-by-Step Solutions:

-

Highly Reactive Brominating Agent:

-

Explanation: Molecular bromine (Br₂) is a potent electrophile that readily participates in aromatic substitution, especially with activated rings.

-

Solution:

-

Switch to NBS: N-Bromosuccinimide (NBS) is often the reagent of choice for selective α-bromination of ketones in the presence of sensitive aromatic rings.[3] Its lower reactivity profile can favor the desired pathway. The reaction with NBS is often initiated with a small amount of acid or light.

-

Use Copper(II) Bromide: CuBr₂ is another reagent known to selectively promote α-bromination of ketones over aromatic bromination. It is typically used in refluxing solvents like ethyl acetate or chloroform.

-

-

-

Harsh Reaction Conditions:

-

Explanation: Strongly acidic conditions and high temperatures can accelerate the rate of aromatic bromination.

-

Solution:

-

Milder Solvent: Acetic acid can promote both pathways. Consider switching to a less acidic or non-polar solvent like dioxane or tetrahydrofuran (THF) when using NBS.[5]

-

Protect the Phenol: While adding steps to the synthesis, protecting the hydroxyl group as an acetate or a silyl ether will deactivate the ring towards electrophilic attack. The protecting group can be removed after the bromination step. This is often the most robust, albeit longer, solution.

-

-

Diagram: Key Reaction Pathways

Below is a diagram illustrating the desired reaction and the two most common side reactions discussed.

Caption: Desired synthesis and major side product pathways.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of the acid-catalyzed α-bromination of my ketone? A: The reaction proceeds in three main stages:

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst.

-

Enolization: A base (like the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate. This is typically the rate-determining step.[2]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine atom (from Br₂ or NBS), forming the C-Br bond and regenerating the protonated carbonyl.

-

Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromoketone product.[1]

Q: Which solvent is optimal for this reaction? A: The choice of solvent is critical and depends on the brominating agent.

-

For Br₂: Glacial acetic acid is commonly used as it acts as both a solvent and an acid catalyst.[2] Dichloromethane or chloroform are also viable options.

-

For NBS: Aprotic solvents like tetrahydrofuran (THF), dioxane, or carbon tetrachloride are preferred to minimize side reactions. A small amount of an acid initiator is often required.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and the product (e.g., 30% ethyl acetate in hexanes). Spot the reaction mixture alongside a spot of your starting material. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.

Data Summary Tables

Table 1: Comparison of Common Brominating Agents

| Reagent | Formula | Selectivity for α-Position | Common Conditions | Handling & Safety |

| Molecular Bromine | Br₂ | Moderate to Low | Acetic acid or CHCl₃, RT to 50°C | Highly corrosive, toxic, volatile liquid. Requires a fume hood and careful handling.[6] |

| N-Bromosuccinimide | NBS | High | THF or CCl₄, often requires acid or light initiation | Crystalline solid, easier to handle than Br₂, but is a lachrymator. Store in a cool, dark, dry place. |

| Copper(II) Bromide | CuBr₂ | High | Reflux in EtOAc or CHCl₃ | Solid, relatively safe to handle, but copper waste must be disposed of properly. |

Experimental Protocol: Selective Mono-bromination using NBS

This protocol is a general guideline and should be optimized for your specific scale and equipment.

Materials:

-

3-(3-chloro-4-hydroxyphenyl)propan-2-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting ketone (1.0 eq) and p-TsOH (0.05 eq) in anhydrous THF.

-

Reagent Addition: In a separate flask, dissolve the NBS (1.0 eq) in a minimal amount of THF. Add this solution to the ketone solution dropwise over 30 minutes at room temperature with vigorous stirring.

-

Reaction: After the addition is complete, gently heat the reaction mixture to a reflux (approx. 66 °C for THF) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid), saturated Na₂S₂O₃ solution (to quench any remaining bromine species), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product is often a solid or oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.[7]

Troubleshooting Workflow Diagram

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]

- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 6. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]

- 7. DSpace [cora.ucc.ie]

Preventing polymerization of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one

Technical Support Center: Stabilizing Phenolic -Bromoketones

Subject: Preventing Polymerization & Degradation of this compound Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist

Emergency Triage: "My Product is Turning Black/Sticky"

If you are currently observing your white crystalline solid turning into a dark oil or sticky resin, immediate action is required . This "tarring" is a cascade polymerization event.

Immediate Mitigation Protocol:

-

Dilution: Immediately dissolve the material in a non-nucleophilic, non-polar solvent (e.g., Dichloromethane or Toluene). High dilution reduces the rate of intermolecular polymerization.

-

Acidification: Add a trace amount of glacial acetic acid or wash with dilute HCl (0.1 M). Reason: You must protonate the phenolic oxygen. The phenoxide ion (Ar-O⁻) is the nucleophile driving the polymerization; the neutral phenol (Ar-OH) is kinetically much slower to react.

-

Cold Quench: Move the solution to -20°C immediately.

-

Exclusion of Light: Wrap the flask in aluminum foil. Photolytic cleavage of the C-Br bond generates radicals that accelerate degradation.

Technical Deep Dive: The Mechanism of Failure

To prevent polymerization, you must understand the "suicide mechanism" built into this molecule. This compound contains two antagonistic functional groups:

- -Bromoketone: A potent electrophile.

-

Phenolic Hydroxyl: A nucleophile (especially when deprotonated).

The "Self-Alkylation" Polymerization Pathway

Unlike vinyl polymerization (e.g., styrene), this compound undergoes step-growth polymerization via intermolecular

-

Initiation: A trace base (impurity or wet glass surface) deprotonates a phenolic hydroxyl group.

-

Propagation: The resulting phenoxide attacks the

-carbon of a neighboring molecule, displacing bromide. -

Result: Formation of a dimer with a new ether linkage. This dimer still possesses a phenol and a bromide, allowing it to react further, eventually forming a polyether "tar."

Secondary Pathway: Dehydrobromination

Heat causes the elimination of HBr, forming an

Visualization of Degradation Pathways

Figure 1: Competing degradation pathways. The red path (Self-Alkylation) is the primary cause of polymerization in storage.

Validated Prevention Protocols

A. Storage Architecture

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C to -80°C | Arrhenius equation: Reducing temperature drastically slows |

| Atmosphere | Argon (Ar) | Nitrogen is acceptable, but Argon is heavier than air and better blankets the solid, preventing moisture ingress (hydrolysis). |

| Container | Amber Glass | Blocks UV radiation to prevent C-Br homolysis. |

| Additives | Trace Acid Vapor | Storing the vial inside a secondary jar containing a small vial of drying agent and a separate open vial of acetic acid can maintain a slightly acidic headspace, inhibiting phenoxide formation. |

B. Solvent Selection Guide

When handling the compound in solution (e.g., for NMR or reaction), your solvent choice is critical.

-

RECOMMENDED:

-

Dichloromethane (DCM) / Chloroform (

): Non-nucleophilic. Note: Ensure Chloroform is acid-stabilized (amylene), not base-stabilized. -

Toluene: Excellent non-polar solvent that discourages charge separation (

transition states).

-

-

STRICTLY AVOID:

-

Acetone: Can undergo aldol condensation with the product.

-

DMSO/DMF: These polar aprotic solvents accelerate

reactions by orders of magnitude. Dissolving this compound in DMSO is essentially initiating polymerization. -

Alcohols (Methanol/Ethanol): Will form ketals or displace the bromide (solvolysis).

-

Troubleshooting FAQs

Q1: I need to purify the compound. Can I use silica gel chromatography? A: Proceed with extreme caution. Silica gel is slightly acidic, which is generally good, but its active surface can catalyze dehydrobromination.

-

Protocol: Pre-treat your silica column with 1% acetic acid in the eluent. This deactivates basic sites on the silica that might trigger the phenolic attack.

-

Alternative: Recrystallization from Toluene/Hexane is preferred over chromatography to minimize thermal stress and surface catalytic effects.

Q2: The H-NMR shows a "mess" in the aromatic region after 24 hours in

-

Fix: Filter your

through basic alumina immediately before use (to remove acid), but then immediately run the NMR. For long-term solution storage, do not use chlorinated solvents; use

Q3: Can I scale up the synthesis to 100g? A: Thermal mass is your enemy. The bromination reaction is exothermic. On a large scale, heat accumulation will trigger the dehydrobromination pathway (Pathway 2 in Fig 1).

-

Protocol: Use "High Dilution" conditions. Add the bromine source very slowly at 0°C. Ensure efficient stirring to prevent local "hot spots." Quench the reaction immediately upon completion; do not let the product "sit" in the reaction mixture.

Q4: Why does the protocol recommend washing with brine instead of water?

A: Water promotes hydrolysis of the C-Br bond. Saturated brine reduces the water activity (

References & Authority

-

Alpha-Bromoketone Stability:

- -haloketones towards nucleophiles is well-documented. The "Thorpe-Ingold effect" and proximity of the phenol group enhance intermolecular reaction rates.

-

Source: Podgoršek, A. et al. "Halogenated 1,3-Dicarbonyl Compounds." Chemical Reviews, 2009. Link (General reactivity context).

-

Handling of Lachrymators/Haloketones:

-

Phenolic Alkylation (Williamson Ether Synthesis):

-

Chemistry: The polymerization described is essentially an uncontrolled Williamson Ether Synthesis.

-

Source: "Williamson Ether Synthesis." Organic Chemistry Portal. Link

-

-

Stabilization Strategies:

-

Protocol: Use of non-polar solvents and acid scavengers (or maintenance of acidic pH for phenols) is standard practice for labile benzyl/phenacyl halides.

-

Source: BenchChem Technical Guide: "Managing thermal instability of alpha-bromo ketones." Link (General handling principles derived from search context).

-

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. carlroth.com [carlroth.com]

- 4. CN103709004A - Preparation method of 1, 3-propanediol - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Spectroscopic Guide to the Characterization of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic characterization of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one , a halogenated ketone with potential applications as a synthetic intermediate. Through a comparative analysis with structurally related alternatives, we will explore how subtle differences in molecular architecture are manifested in their respective spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the application of spectroscopic techniques for the unambiguous identification of complex organic molecules.

Introduction to the Analyte and its Structural Analogs

The target molecule, this compound, is an α-haloketone. The presence of a bromine atom alpha to the carbonyl group makes it a reactive species, suitable for various synthetic transformations.[1][2] Its structure combines a substituted aromatic ring with a reactive aliphatic chain, presenting a rich system for spectroscopic analysis.

For a robust comparative analysis, we will examine its spectroscopic features alongside two closely related structural isomers:

-

Alternative A: 1-(3-chloro-4-hydroxyphenyl)-2-bromoethanone: An α-bromo ketone where the carbonyl group is directly attached to the aromatic ring.

-

Alternative B: 3-bromo-1-(3-chloro-4-hydroxyphenyl)propan-1-one: A β-bromo ketone where the bromine is further from the carbonyl group.

The key structural differences between the target compound and its alternatives lie in the relative positions of the carbonyl group, the bromine atom, and the aromatic ring. These variations will induce predictable and measurable changes in their respective spectra, which we will dissect in the following sections.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique fingerprint of the compound's structure.

Predicted IR Spectrum of this compound

The IR spectrum of our target compound is expected to exhibit several characteristic absorption bands:

-

O-H Stretch (Phenolic): A broad and strong absorption in the region of 3550-3200 cm⁻¹ , indicative of the hydrogen-bonded hydroxyl group on the aromatic ring.[3]

-

C-H Stretch (Aromatic): A peak just to the left of 3000 cm⁻¹, typically around 3100-3000 cm⁻¹ .[4]

-

C-H Stretch (Aliphatic): Absorptions to the right of 3000 cm⁻¹, in the range of 2950-2850 cm⁻¹ , corresponding to the methylene and methyl groups.[3]

-

C=O Stretch (Ketone): A strong, sharp absorption between 1750-1680 cm⁻¹ . The presence of the adjacent electronegative bromine atom is expected to shift this peak to a higher frequency (around 1725 cm⁻¹).[3]

-

C=C Stretch (Aromatic): Several bands in the 1600-1400 cm⁻¹ region, characteristic of the benzene ring.[4]

-

C-O Stretch (Phenolic): An absorption in the 1260-1180 cm⁻¹ range.

-

C-Br Stretch: A peak in the fingerprint region, typically around 690-515 cm⁻¹ .

-

C-Cl Stretch: An absorption in the 830-560 cm⁻¹ range.

Comparative IR Analysis

| Functional Group | This compound (Predicted) | Alternative A: 1-(3-chloro-4-hydroxyphenyl)-2-bromoethanone (Predicted) | Alternative B: 3-bromo-1-(3-chloro-4-hydroxyphenyl)propan-1-one (Predicted) |

| O-H Stretch | ~3400 cm⁻¹ (broad) | ~3400 cm⁻¹ (broad) | ~3400 cm⁻¹ (broad) |

| C=O Stretch | ~1725 cm⁻¹ (α-haloketone) | ~1690 cm⁻¹ (Aryl ketone, α-halogen) | ~1685 cm⁻¹ (Aryl ketone) |

| Key Difference | Higher frequency C=O stretch due to the aliphatic α-haloketone. | Lower frequency C=O stretch due to conjugation with the aromatic ring. | Lowest frequency C=O stretch due to conjugation and lack of α-halogen effect. |

The most significant difference will be in the carbonyl stretching frequency. The conjugation of the carbonyl group with the aromatic ring in Alternatives A and B will lower its vibrational frequency compared to the non-conjugated ketone in the target compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectrum of this compound:

-

Aromatic Protons (3H): The three protons on the substituted benzene ring will appear in the range of 6.5-8.0 ppm .[5] Due to the substitution pattern, we expect a complex splitting pattern. The proton ortho to the hydroxyl group will be a doublet, the proton ortho to the chloro group will be a doublet of doublets, and the proton meta to both will be a doublet.

-

Phenolic Proton (1H): A broad singlet that can appear over a wide range, typically 4-12 ppm , and is exchangeable with D₂O.

-

Methylene Protons (-CH₂Br, 2H): A singlet at approximately 4.2 ppm . The electronegative bromine will cause a significant downfield shift.

-

Methylene Protons (-CH₂-Ar, 2H): A singlet at around 3.8 ppm , shifted downfield by the adjacent carbonyl group and the aromatic ring.

Comparative ¹H NMR Analysis:

| Proton Environment | This compound (Predicted) | Alternative A: 1-(3-chloro-4-hydroxyphenyl)-2-bromoethanone (Predicted) | Alternative B: 3-bromo-1-(3-chloro-4-hydroxyphenyl)propan-1-one (Predicted) |

| Aliphatic Protons | Two singlets: ~4.2 ppm (-CH₂Br) and ~3.8 ppm (-CH₂-Ar) | One singlet: ~4.5 ppm (-CH₂Br) | Two triplets: ~3.7 ppm (-CH₂Br) and ~3.3 ppm (-CH₂-CO) |

| Key Difference | Two distinct methylene singlets. | A single, more downfield methylene singlet. | Two triplets due to coupling between the methylene groups. |

The splitting patterns of the aliphatic protons provide the most definitive means of distinguishing between the target compound and its isomers.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum of this compound:

-

Carbonyl Carbon (C=O): Expected around 200 ppm .[6]

-

Aromatic Carbons: Six distinct signals in the range of 115-160 ppm .[5][7] The carbon attached to the hydroxyl group will be the most downfield.

-

Methylene Carbon (-CH₂Br): Around 35 ppm .

-

Methylene Carbon (-CH₂-Ar): Around 45 ppm .

Comparative ¹³C NMR Analysis:

| Carbon Environment | This compound (Predicted) | Alternative A: 1-(3-chloro-4-hydroxyphenyl)-2-bromoethanone (Predicted) | Alternative B: 3-bromo-1-(3-chloro-4-hydroxyphenyl)propan-1-one (Predicted) |

| Carbonyl Carbon | ~200 ppm | ~190 ppm | ~195 ppm |

| Aliphatic Carbons | Two signals: ~35 ppm and ~45 ppm | One signal: ~30 ppm | Two signals: ~28 ppm and ~40 ppm |

| Key Difference | Most downfield carbonyl signal. | Most upfield carbonyl signal due to conjugation. | Intermediate carbonyl shift and distinct aliphatic carbon signals. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum of this compound

The molecular formula of the target compound is C₉H₈BrClO₂. The presence of bromine and chlorine, with their characteristic isotopic abundances (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1), will result in a distinctive isotopic pattern for the molecular ion peak.[8][9]

-

Molecular Ion (M⁺): We expect to see a cluster of peaks for the molecular ion. The most abundant peaks will be at m/z 262 (for ⁷⁹Br and ³⁵Cl) and 264 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl), with a smaller peak at m/z 266 (for ⁸¹Br and ³⁷Cl).

-

Key Fragmentation Pathways:

-

Loss of a bromine radical (•Br) to give a fragment at m/z 183/185.

-

Loss of the chlorohydroxyphenylmethyl radical to give a fragment at m/z 121.

-

Alpha-cleavage on either side of the carbonyl group.

-

Comparative Mass Spectrometry Analysis

While all three compounds will exhibit a similar isotopic pattern for the molecular ion, their fragmentation patterns will differ due to the different bond strengths and stabilities of the resulting fragments.

-

Alternative A: Will likely show a prominent peak corresponding to the [M - Br]⁺ fragment, as well as a fragment for the chlorohydroxyphenacyl cation.

-

Alternative B: The fragmentation will be influenced by the position of the bromine atom, potentially leading to different rearrangement pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their m/z ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound, through the combined application of IR, ¹H NMR, ¹³C NMR, and mass spectrometry, allows for its unambiguous identification. The comparative analysis with its structural isomers highlights the sensitivity of these techniques to subtle changes in molecular structure. The predicted differences in the carbonyl stretching frequency in the IR spectrum, the splitting patterns of the aliphatic protons in the ¹H NMR spectrum, the chemical shift of the carbonyl carbon in the ¹³C NMR spectrum, and the fragmentation patterns in the mass spectrum provide a robust analytical framework for distinguishing between these closely related compounds. This guide serves as a testament to the power of a multi-technique spectroscopic approach in modern chemical analysis and drug development.

References

-

Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chem LibreTexts. (2024, March 17). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chem LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13: Spectroscopy, Ch 13 contents. The Aromatic Region. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

Allinger, N. L., Tai, J. C., & Miller, M. A. (1966). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones. Journal of the American Chemical Society, 88(19), 4495–4501. Retrieved from [Link]

-

Wang, Z., Li, Y., & He, G. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

-

Watson, T. R. (n.d.). Characterisation of gas phase halide-acetone complexes with photoelectron spectroscopy and ab initio calculations. Watson Laser Lab. Retrieved from [Link]

-

Yathirajan, H. S., Sanke Gowda, B., & Glidewell, C. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1774–1777. Retrieved from [Link]

-

Chen, Y., Liu, X., & Feng, X. (n.d.). Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)propan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromo-5-chloro-4-hydroxyphenyl)propan-1-one. Retrieved from [Link]

-

Yathirajan, H. S., Sanke Gowda, B., & Glidewell, C. (2020). 2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one. IUCrData, 5(9), x200989. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Haloketone. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Hilaris Publisher. (2016, August 31). Synthesis and Characterization of Bromoclenbuterol. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, July 5). 1-Bromo-3-phenylpropane. Retrieved from [Link]

-

Chem LibreTexts. (2025, December 9). 14.9: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). 13C NMR. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1-bromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. 46, 46-52. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-1-chloro-2-fluorocyclopropane. Retrieved from [Link]

Sources

- 1. Haloketone [chemeurope.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one. As a halogenated phenolic ketone, this compound presents a unique combination of chemical hazards that demand a rigorous and informed disposal protocol. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure the highest standards of laboratory safety and environmental stewardship.

Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is the foundation of its safe management. Its structure combines three key functional groups, each contributing to its hazard profile:

-

Halogenated Organic Compound (HOC): The presence of both bromine and chlorine atoms classifies this molecule as a halogenated organic compound. Such compounds are of significant environmental concern and are regulated under specific disposal guidelines.[1] The primary risk during thermal decomposition (e.g., incineration) is the potential formation of hazardous byproducts like hydrobromic acid (HBr), hydrochloric acid (HCl), and potentially dioxins and furans if not conducted at sufficiently high temperatures.[2][3]

-

Phenolic Compound: The hydroxyl group attached to the benzene ring makes it a phenol. Phenols are generally classified as toxic and require careful handling.[4]

-

α-Haloketone: The bromo- and chloro- groups are on carbons adjacent to a ketone, making it a reactive α-haloketone. These are known lachrymatory agents and are typically irritating to the eyes, skin, and respiratory system.[5][6]

| Property | Information | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₈BrClO₂ | [7] |